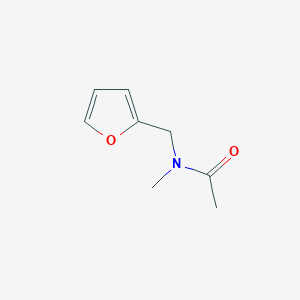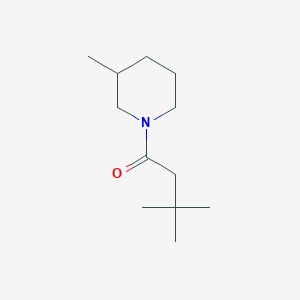
N-(3-fluorophenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as FPA and belongs to the class of benzazepine derivatives.
Mécanisme D'action
The exact mechanism of action of FPA is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain neurotransmitter systems in the brain. FPA has been shown to increase the levels of serotonin and dopamine in the brain, which are known to play a role in the regulation of mood, emotion, and pain perception.
Biochemical and Physiological Effects:
FPA has been shown to exhibit potent analgesic and anti-inflammatory activities in animal models. It has also been shown to modulate the activity of certain neurotransmitter systems in the brain, such as the serotonin and dopamine systems. FPA has been investigated for its potential as a treatment for depression and anxiety disorders due to its ability to modulate these neurotransmitter systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FPA is its potent pharmacological activity. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of FPA is its relatively complex synthesis method, which may limit its widespread use in the laboratory.
Orientations Futures
There are several future directions for the study of FPA. One potential direction is the development of new drugs for the treatment of depression and anxiety disorders based on the pharmacological activity of FPA. Another direction is the investigation of the molecular mechanisms underlying the pharmacological effects of FPA. This could lead to the development of more potent and selective drugs based on FPA. Additionally, the synthesis of novel derivatives of FPA could lead to the discovery of new drugs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of FPA involves the condensation of 3-fluoroaniline and 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure FPA.
Applications De Recherche Scientifique
FPA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent analgesic and anti-inflammatory activities in animal models. FPA has also been investigated for its potential as a treatment for depression and anxiety disorders. Its ability to modulate the serotonin and dopamine neurotransmitter systems in the brain makes it a promising candidate for the development of new antidepressant and anxiolytic drugs.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c19-14-7-4-8-15(11-14)20-17(22)12-21-16-9-2-1-5-13(16)6-3-10-18(21)23/h1-2,4-5,7-9,11H,3,6,10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNURVUBWPHVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C(=O)C1)CC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B7560867.png)


![1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B7560884.png)

![2-oxo-N-[2-[4-(2-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]sulfonylethyl]-1H-pyridine-3-carboxamide](/img/structure/B7560890.png)


![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]butane-1,4-dione](/img/structure/B7560927.png)




